molecular formula C17H25N3O3S B14969243 N-(butan-2-yl)-3-methyl-4-(2-methylpropyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(butan-2-yl)-3-methyl-4-(2-methylpropyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B14969243
M. Wt: 351.5 g/mol
InChI Key: AHIYUTWFDXCVRQ-UHFFFAOYSA-N
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Description

N-SEC-BUTYL-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is a complex organic compound that belongs to the benzothiadiazine class This compound is characterized by its unique structure, which includes a benzothiadiazine ring substituted with sec-butyl, isobutyl, and methyl groups, as well as a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-SEC-BUTYL-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of a substituted aniline with a sulfonamide under acidic conditions.

    Introduction of Substituents: The sec-butyl, isobutyl, and methyl groups are introduced through alkylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the benzothiadiazine ring, followed by the addition of the appropriate alkyl halides.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved through the reaction of the benzothiadiazine derivative with an appropriate amine or amide under dehydrating conditions, such as the use of carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-SEC-BUTYL-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-SEC-BUTYL-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-SEC-BUTYL-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-SEC-BUTYL-4-METHYL-3-NITROBENZAMIDE: A structurally related compound with different substituents, leading to distinct chemical and biological properties.

    N-ISOBUTYL-4-METHYL-3-NITROBENZAMIDE: Another similar compound with variations in the substituent groups.

Uniqueness

N-SEC-BUTYL-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is unique due to its specific combination of substituents and functional groups, which confer distinct chemical reactivity and potential applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H25N3O3S

Molecular Weight

351.5 g/mol

IUPAC Name

N-butan-2-yl-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C17H25N3O3S/c1-6-12(4)18-17(21)14-7-8-15-16(9-14)24(22,23)19-13(5)20(15)10-11(2)3/h7-9,11-12H,6,10H2,1-5H3,(H,18,21)

InChI Key

AHIYUTWFDXCVRQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)N(C(=NS2(=O)=O)C)CC(C)C

Origin of Product

United States

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